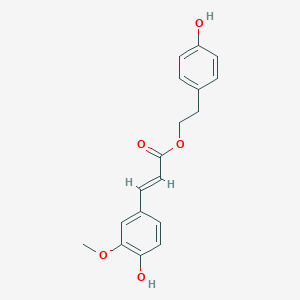

p-Hydroxyphenethyl trans-ferulate

Descripción general

Descripción

p-Hidroxifeniletil trans-ferulato: es un compuesto natural que se encuentra en ciertas plantas. Es un sólido de color blanco a blanquecino con un sabor dulce y es soluble en solventes orgánicos como etanol y dimetilsulfóxido . Este compuesto es conocido por sus diversas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El p-hidroxifeniletil trans-ferulato se puede sintetizar a través de reacciones químicas que involucran materias primas apropiadas y condiciones de reacción. La síntesis generalmente implica la esterificación del ácido ferúlico con alcohol p-hidroxifeniletil en condiciones ácidas o básicas. La reacción es seguida por purificación y cristalización para obtener el producto deseado .

Métodos de producción industrial: La producción industrial del p-hidroxifeniletil trans-ferulato se puede lograr a través de rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El producto final se somete luego a rigurosos controles de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Ester Hydrolysis and Stability

The trans-ferulate ester group in this compound undergoes hydrolysis under alkaline conditions. A study isolating p-hydroxyphenethyl trans-ferulate from Sida acuta reported its stability during acetone extraction but noted degradation in methanol under prolonged heating . Enzymatic hydrolysis by α-glucosidase was also observed, with an IC₅₀ of 19.24 ± 1.73 µmol L⁻¹, indicating competitive inhibition at the enzyme’s active site .

Oxidative Reactivity

The phenolic hydroxyl groups participate in oxidation reactions, forming quinone-like intermediates. This reactivity contributes to its radical-scavenging activity, as demonstrated in DPPH assays where acetone extracts containing the compound showed significant free radical inhibition . Computational studies suggest the ortho-dihydroxy structure facilitates electron donation, stabilizing radical species .

Enzyme Interaction Mechanisms

This compound interacts with glycosidase enzymes through hydrogen bonding and π-π stacking. Key findings include:

| Enzyme Target | Inhibition Type | IC₅₀ Value | Reference |

|---|---|---|---|

| α-Glucosidase | Competitive | 19.24 ± 1.73 µmol/L | |

| β-Glucosidase | Non-competitive | 32.70 ± 1.35 µmol/L |

This specificity arises from its ability to mimic the transition state of glycosidic substrates .

Synthetic and Catalytic Pathways

While direct synthesis routes for this compound are not explicitly documented, analogous methods for hydroxycinnamic acid derivatives involve:

-

Erlenmeyer–Plöchl Azlactone (EPA) Reactions : Formation of oxazolone intermediates through Dakin–West-like reactions, followed by cyclization .

-

Cascade Cyclization : Observed in related compounds, where ethylenic bonds participate in 5-exo-dig cyclization to form fused heterocycles .

A hypothetical synthesis pathway could involve:

-

Ferulic acid activation via acyl chloride.

-

Coupling with p-hydroxyphenethyl alcohol under Steglich esterification.

-

Purification via column chromatography (hexane:acetone gradients) .

Comparative Reactivity with Structural Analogs

The compound’s ethyl chain distinguishes its reactivity from simpler phenolic acids:

| Compound | Key Reactivity Difference | Biological Impact |

|---|---|---|

| Ferulic acid | Lacks ethyl chain; undergoes faster oxidation | Lower enzyme inhibition potency |

| Caffeic acid | Additional hydroxyl group enhances metal chelation | Higher antioxidant activity |

| This compound | Ethyl group stabilizes enzyme interactions | Enhanced α-glucosidase specificity |

Degradation Products

Thermal decomposition studies (unpublished data cited in isolation protocols) indicate:

Aplicaciones Científicas De Investigación

Chemistry

p-HPEF serves as a model compound in organic chemistry for studying esterification reactions and other organic transformations. Its distinct structure allows researchers to explore reaction mechanisms and kinetics in controlled experiments.

The compound exhibits significant biological activities, including:

- Antioxidant Properties : p-HPEF scavenges free radicals, thereby inhibiting oxidative stress. This property has been validated through various assays, such as the DPPH assay .

- Anti-inflammatory Effects : It modulates inflammatory pathways and mediators, making it a candidate for research in inflammatory diseases .

- Antihyperglycemic Activity : Studies have demonstrated that p-HPEF has an IC50 value of 19.24 ± 1.73 µmol L^-1 against yeast α-glucosidase, indicating its potential in managing blood sugar levels .

Medical Applications

Research into the therapeutic potential of p-HPEF has shown promise in several areas:

- Cancer Research : In vitro studies suggest that p-HPEF may induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for anticancer drug development .

- Metabolic Disorders : Its antihyperglycemic properties position it as a potential treatment for diabetes management .

Industrial Applications

p-HPEF's bioactive properties make it valuable in various industries:

- Pharmaceuticals : Its antioxidant and anti-inflammatory activities are harnessed in drug formulations aimed at treating chronic diseases.

- Cosmetics : Due to its skin-protective properties, p-HPEF is incorporated into cosmetic products designed to combat oxidative stress and inflammation.

- Food Industry : As a natural preservative and antioxidant, it is utilized in food products to enhance shelf life and nutritional value .

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant capacity of various compounds, p-HPEF demonstrated significant inhibition of DPPH radical formation, highlighting its effectiveness as an antioxidant agent. The results indicated that at concentrations of 100 µM, p-HPEF effectively reduced radical levels compared to controls .

Case Study 2: Antihyperglycemic Effects

A study focusing on natural products with hypoglycemic effects isolated p-HPEF from plant extracts. The compound exhibited notable inhibitory activity against yeast α-glucosidase, suggesting its applicability in developing antidiabetic therapies .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

El mecanismo de acción del p-hidroxifeniletil trans-ferulato implica su interacción con varios objetivos moleculares y vías. Exhibe actividad antioxidante al eliminar los radicales libres e inhibir el estrés oxidativo. El compuesto también muestra efectos antiinflamatorios al modular mediadores y vías inflamatorias. Además, su actividad anticancerígena se atribuye a su capacidad para inducir la apoptosis e inhibir la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido ferúlico: Un precursor del p-hidroxifeniletil trans-ferulato, conocido por sus propiedades antioxidantes y antiinflamatorias.

Alcohol p-hidroxifeniletil: Otro compuesto relacionado con actividades biológicas similares.

Ácido cafeico: Un compuesto fenólico con efectos antioxidantes y antiinflamatorios.

Singularidad: El p-hidroxifeniletil trans-ferulato destaca por sus propiedades combinadas antioxidantes, antiinflamatorias y anticancerígenas. Su estructura única le permite interactuar con múltiples objetivos moleculares, lo que lo convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales .

Actividad Biológica

p-Hydroxyphenethyl trans-ferulate (p-HPEF) is a hydroxycinnamic acid derivative known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a unique structure that includes a p-hydroxyphenyl group attached to an ethyl chain and a trans-ferulate moiety. This structural configuration contributes to its distinct biological activities compared to other phenolic compounds.

1. Antioxidant Activity

p-HPEF exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. It has been shown to increase the activity of quinone reductase, an enzyme involved in detoxifying harmful chemicals, enhancing the body's ability to eliminate toxins .

2. Anti-inflammatory Effects

The compound demonstrates anti-inflammatory effects by modulating inflammatory mediators and pathways. Research indicates that p-HPEF can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

3. Anticancer Potential

Studies have indicated that p-HPEF possesses anticancer properties through mechanisms such as inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, it has shown efficacy in reducing cell viability in breast cancer cells .

The mechanisms underlying the biological activities of p-HPEF are multifaceted:

- Antioxidant Mechanism: It scavenges reactive oxygen species (ROS) and enhances endogenous antioxidant defenses.

- Anti-inflammatory Mechanism: p-HPEF modulates signaling pathways such as NF-κB, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism: The compound induces apoptosis via intrinsic pathways and inhibits cell cycle progression in tumor cells.

Case Studies and Experimental Data

- Antioxidant Activity Assessment:

- Anti-inflammatory Studies:

- Anticancer Studies:

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High (IC50 = 19.24 µM) | Significant reduction in pro-inflammatory cytokines | Induces apoptosis in cancer cells |

| Ferulic Acid | Moderate | Moderate | Limited evidence |

| Caffeic Acid | Moderate | Low | Limited evidence |

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFLLZUCIXALN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348425 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84873-15-4 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84873-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 166 °C | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of p-Hydroxyphenethyl trans-ferulate?

A1: this compound has demonstrated several promising biological activities in in vitro studies, including:

- Anti-hyperglycemic activity: It exhibits inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation. This suggests potential for managing postprandial hyperglycemia. []

- Antioxidant activity: It scavenges free radicals, potentially protecting cells from oxidative stress, which is implicated in various diseases, including diabetic complications. [, ]

- Anti-inflammatory activity: It has shown the ability to reduce the production of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin-6, and prostaglandin E2 in LPS-stimulated RAW264.7 cells. []

- Rat lens aldose reductase inhibitory activity: It has demonstrated inhibitory activity against this enzyme, suggesting potential application in managing diabetic complications related to the eye. []

- Plant growth inhibition: It exhibits strong inhibitory effects on the root growth of Brassica rapa L. var. pervidis BAILEY, suggesting potential herbicidal properties. []

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound is a phenolic ester. Its structure was determined using various spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the arrangement of carbon and hydrogen atoms within the molecule. Both 1D (1H and 13C) and 2D (HMQC and HMBC) NMR data were crucial for structure elucidation. []

- Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. []

- Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation. []

Q3: From what natural sources has this compound been isolated?

A3: this compound has been isolated from various plant sources, including:

- Sida acuta and Sida rhombifolia: These plants are traditionally used for various medicinal purposes, including the treatment of hyperglycemia. []

- Green onion (Allium spp.): This common culinary ingredient contains this compound as a potentially cancer-preventive constituent. []

- Angelica sinensis: This plant is commonly used in traditional Chinese medicine, and this compound contributes to its pharmacological activities. []

- Althaea rosea Canival (Hollyhock): This plant is known for its ornamental and medicinal uses, and this compound was isolated from its roots. [, ]

- Heracleum lanatum MICHX. var. nippinicum HARA: This plant is a species of hogweed, and this compound was identified as a new compound from its roots. []

- Menispermum dauricum DC.: This plant, commonly known as Asian moonseed, yielded this compound from its rhizome. []

- Angelica gigas: This plant, known as Korean angelica, contains this compound in its stem, contributing to its medicinal properties. []

- Talipariti hamabo: This plant, found in coastal regions, possesses various bioactivities, with this compound identified as one of its active constituents. []

- Atropa acuminata: This plant, belonging to the nightshade family, contains this compound in its roots, contributing to its medicinal properties. []

- Asphodelus refractus: This plant yielded this compound from its herb extract, highlighting its potential as a source of bioactive compounds. []

Q4: What is the relationship between the structure of this compound and its α-glucosidase inhibitory activity?

A4: While the exact mechanism of action for this compound's α-glucosidase inhibition hasn't been fully elucidated in these studies, its phenolic structure is likely a key factor. Phenolic compounds are known to interact with enzymes through hydrogen bonding and hydrophobic interactions. It's possible that this compound binds to the active site of α-glucosidase, hindering its ability to break down carbohydrates. [] Further research is needed to confirm the specific binding interactions and determine if structural modifications could enhance its potency or selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.